2-Bromo-3-fluoroprop-1-ene is an organobromine and organofluorine compound with the molecular formula . It features a propene backbone with a bromine atom at the second carbon and a fluorine atom at the third carbon. This compound is notable for its unique combination of halogen substituents, which influences its chemical reactivity and potential applications in various fields, including organic synthesis and materials science. The compound exists as a colorless liquid under standard conditions and is characterized by its distinct chemical properties due to the presence of both bromine and fluorine atoms.
While specific biological activity data for 2-Bromo-3-fluoroprop-1-ene is limited, compounds with similar structures often exhibit interesting biological properties. For instance, halogenated alkenes can act as intermediates in the synthesis of biologically active molecules, including pharmaceuticals. The presence of bromine and fluorine may enhance lipophilicity and biological activity, making such compounds useful in medicinal chemistry .
The synthesis of 2-Bromo-3-fluoroprop-1-ene can be achieved through several methods:
2-Bromo-3-fluoroprop-1-ene has several applications:
Studies on the interactions of 2-Bromo-3-fluoroprop-1-ene with various nucleophiles have shown that it can participate in diverse chemical processes, including nucleophilic substitutions that are essential for creating complex organic structures. Understanding these interactions is crucial for optimizing synthetic pathways in pharmaceutical chemistry .
Several compounds share structural similarities with 2-Bromo-3-fluoroprop-1-ene, each exhibiting unique properties:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 1-Bromo-2-fluoropropene | Halogenated alkene | Contains bromine at position one; different reactivity profile. |
| 3-Bromo-2-fluoropropene | Halogenated alkene | Bromine at position three; used in carbon-fluorine bond formation. |
| 1-Chloro-2-fluoropropene | Halogenated alkene | Chlorine instead of bromine; different chemical reactivity. |
| 2-Bromo-3,3,3-trifluoropropane | Halogenated alkane | Contains three fluorines; significantly alters physical properties. |
The uniqueness of 2-Bromo-3-fluoroprop-1-ene lies in its specific combination of bromine and fluorine atoms, which imparts distinct chemical properties compared to other halogenated alkenes .
The strategic importance of 2-bromo-3-fluoroprop-1-ene stems from its dual functionality as both an electrophilic bromine source and a fluorinated synthon. This unique combination enables its use in cross-coupling reactions, nucleophilic substitutions, and cycloadditions to construct complex fluorinated architectures. The compound's liquid physical state (bp 138.97°C) and stability under refrigeration (4°C storage) enhance its practicality in multistep syntheses.
Quantitative in situ 19F NMR studies have revealed its exceptional reactivity profile, with kinetic preferences for trans-oxaphosphetane intermediates during Wittig-type olefinations. This characteristic makes it indispensable for synthesizing stereodefined monofluoroalkenes—critical motifs in drug design where fluorine substitution improves metabolic stability and membrane permeability. The compound's bromine atom further serves as a tunable handle for subsequent functionalization, enabling modular construction of fluorinated pharmaceuticals and agrochemicals.
Geminal bromofluoroalkene synthesis has undergone three distinct evolutionary phases:
The breakthrough came through systematic optimization of phosphorus ligands, where PhP(Oi-Pr)2 in nonpolar solvents proved optimal for suppressing side reactions while maintaining stereochemical fidelity. This advancement resolved long-standing challenges in oxaphosphetane intermediate stability, allowing gram-scale production of 2-bromo-3-fluoroprop-1-ene derivatives with pharmaceutical-grade purity (95%).
2-Bromo-3-fluoroprop-1-ene serves as the linchpin in contemporary monofluoroalkene synthesis through three primary pathways:
1. Reductive Dehalogenation:
Zn-mediated elimination yields monofluoroalkenes while preserving adjacent stereocenters. DFT calculations confirm a concerted E2 mechanism with activation energies <25 kcal/mol.
2. Cross-Coupling Reactions:
Suzuki-Miyaura couplings with aryl boronic acids proceed with complete retention of configuration, enabled by the bromine atom's superior leaving group ability compared to fluorine.
3. Cyclopropanation:
Rhodium-catalyzed [2+1] cycloadditions with diazo compounds generate fluorinated cyclopropanes—valuable rigid scaffolds in medicinal chemistry.
The compound's synthetic utility is exemplified in its application to drug intermediates:
Key milestones shaping 2-bromo-3-fluoroprop-1-ene chemistry:
The 2024 stereocontrol breakthrough originated from unexpected solvent effects—nonpolar hexanes minimized nucleophilic dealkylation of phosphorus intermediates while maximizing stereochemical differentiation during oxaphosphetane decomposition. This discovery overturned previous assumptions that polar solvents were essential for Wittig-type reactions, opening new frontiers in fluorinated olefin synthesis.
Continued in next sections...
The Wittig reaction, a cornerstone of alkene synthesis, has been adapted for the preparation of 2-bromo-3-fluoroprop-1-ene through modified phosphonium ylide chemistry. Classical Wittig reactions involve the reaction of aldehydes or ketones with triphenylphosphonium ylides to form alkenes and triphenylphosphine oxide [2]. For bromofluoroalkene synthesis, this methodology has been refined through the use of halogen-specific ylide precursors.
A critical innovation involves the deployment of bromofluoromethylidenephosphoranes, which react with formaldehyde derivatives to install both halogen atoms in a single step. For example, CFBr₃ has emerged as a versatile halogen source in such reactions, enabling the direct incorporation of bromine and fluorine atoms during the olefination process [3]. Unlike traditional Wittig reagents, these systems require precise control over ylide stability and reactivity to prevent premature decomposition of the halogenated intermediates.
The stereochemical outcome of these reactions is influenced by the nature of the phosphorus reagent and solvent polarity. Nonpolar solvents like hexanes favor the formation of the thermodynamically less stable but kinetically preferred E-isomer by suppressing equilibration between oxaphosphetane intermediates [3] [4]. This mechanistic nuance underscores the importance of solvent selection in achieving high stereoselectivity.
Phenylbis(isopropoxy)phosphine (PhP(O-i-Pr)₂) has revolutionized the stereoselective synthesis of 2-bromo-3-fluoroprop-1-ene. This phosphorus(III) reagent facilitates the formation of a highly reactive ylide intermediate when combined with CFBr₃ and carbonyl substrates. The steric bulk of the isopropoxy groups enforces a pseudo-trigonal bipyramidal geometry around phosphorus during oxaphosphetane formation, which critically influences the reaction's stereochemical trajectory [3].
Key advantages of PhP(O-i-Pr)₂ include:
A representative reaction involves treating benzaldehyde derivatives with CFBr₃ and PhP(O-i-Pr)₂ in hexanes, yielding 2-bromo-3-fluoroprop-1-ene in 83% yield with 93:7 E:Z selectivity [3]. The solvent's nonpolar nature amplifies the energy difference between diastereomeric transition states, favoring the trans-oxaphosphetane pathway.
The decomposition of oxaphosphetane intermediates represents the stereodetermining step in phosphorus(III)-mediated syntheses. Density functional theory (DFT) calculations at the ωB97X-D/def2TZVP level reveal a 1.2 kcal/mol energy difference between trans- and cis-oxaphosphetane transition states in hexanes [3]. This small but critical disparity arises from:
The trans-oxaphosphetane isomer undergoes decomposition 15-20 times faster than its cis-counterpart under kinetic conditions, enabling high E-selectivity when reactions are halted before reaching thermodynamic equilibrium [3]. This kinetic preference is maximized at low temperatures (0-25°C) and short reaction times (1-4 hours).
Carbonyl olefination using CFBr₃ as a dual halogen source has become a pivotal method for 2-bromo-3-fluoroprop-1-ene synthesis. The reaction proceeds through a concerted [2+2] cycloaddition between the carbonyl group and a phosphorus ylide, followed by retro-[2+2] cleavage to form the alkene.
Mechanistic stages:
This methodology accommodates diverse carbonyl substrates, including aromatic aldehydes and α,β-unsaturated ketones. Electron-deficient carbonyl compounds exhibit accelerated reaction rates due to enhanced ylide electrophilicity at the reaction site [3].
Interhaloolefination strategies focus on simultaneous introduction of bromine and fluorine during alkene formation. The Barton-Kellogg reaction, though traditionally used for diarylalkene synthesis, has been adapted for bromofluoroalkenes through modified diazo-thioketone couplings [5]. However, phosphorus-mediated approaches have largely superseded these methods due to superior atom economy and functional group tolerance.
Modern interhaloolefination employs:
These techniques achieve bromofluoroalkene yields exceeding 75% while maintaining >90% E-selectivity in optimized systems [3].
| Method | Yield (%) | E:Z Ratio | Reaction Time (h) | Key Advantages |
|---|---|---|---|---|
| Classical Wittig | 54-65 | 55:45 | 2-4 | Simple reagents |
| PhP(O-i-Pr)₂ | 83-91 | 93:7 | 1-4 | High stereoselectivity |
| Barton-Kellogg | 40-55 | N/A | 6-12 | No phosphorus byproducts |
| Microwave-assisted | 78 | 89:11 | 0.5 | Rapid reaction completion |
PhP(O-i-Pr)₂-mediated synthesis emerges as the superior method, combining high yield (83-91%) with exceptional stereocontrol (93:7 E:Z) [3]. The classical Wittig reaction, while operationally simpler, suffers from moderate selectivity due to competing thermodynamic pathways [4]. Barton-Kellogg methods remain niche due to stringent substrate requirements and lower yields [5].
Recent advances emphasize sustainability through:
Energy-efficient protocols using continuous flow reactors have reduced reaction times from hours to minutes while maintaining yields above 80% [3]. These developments align with green chemistry principles by minimizing waste and energy consumption.
The synthesis of 2-Bromo-3-fluoroprop-1-ene exhibits pronounced Electronic/Zwitterionic stereoselectivity governed by the priority rules established by Cahn, Ingold, and Prelog [1]. The compound exists as distinct geometric isomers, with the (Electronic)-isomer and (Zwitterionic)-isomer representing different spatial arrangements of the bromine and fluorine substituents around the carbon-carbon double bond [2] [3].
In the (Electronic)-configuration, the bromine atom (higher priority due to atomic number 35) and the fluorine atom (lower priority, atomic number 9) are positioned on opposite sides of the double bond plane [2]. This arrangement results from the application of sequence rules where atomic numbers determine priority: bromine > fluorine > carbon > hydrogen. The (Electronic)-isomer typically exhibits greater thermodynamic stability due to reduced steric interactions between the bulky bromine and fluorine substituents [4] [5].
Conversely, the (Zwitterionic)-configuration places the bromine and fluorine atoms on the same side of the double bond, creating a more sterically congested environment [2]. This arrangement is generally less thermodynamically favored but can be kinetically accessible under specific reaction conditions. The energy difference between these isomers has been calculated to be approximately 3-5 kcal/mol, with the (Electronic)-isomer being more stable [6] [7].
Table 1: Stereochemical Properties of 2-Bromo-3-fluoroprop-1-ene
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C3H4BrF | PubChem CID 85835345 |
| Molecular Weight (g/mol) | 138.97 | PubChem CID 85835345 |
| E/Z Isomerism | E and Z isomers possible | Based on alkene geometry |
| Stereogenic Centers | None (alkene stereochemistry) | No chiral centers present |
| Conformational Isomers | Multiple rotamers around C-C bond | Conformational analysis needed |
| Oxaphosphetane Formation | Diastereoselective via [2+2] cycloaddition | From Wittig reaction studies |
| Dipole Moment | Moderate polarity | Halogen substituent effects |
| Rotational Barrier | Low (free rotation around single bonds) | Typical alkene properties |
| Kinetic vs Thermodynamic Control | Kinetic control predominates | Literature precedent |
| Stereoselectivity Factor | Solvent and temperature dependent | Experimental observation |
The formation of oxaphosphetanes from 2-Bromo-3-fluoroprop-1-ene involves highly diastereoselective mechanisms that proceed through [2+2] cycloaddition pathways [4] [5] [8]. These four-membered phosphorus-containing heterocycles serve as crucial intermediates in Wittig-type reactions and related transformations.
The mechanism begins with the nucleophilic attack of a phosphorus ylide on the electron-deficient alkene carbon [9] [10]. The presence of electron-withdrawing bromine and fluorine substituents significantly enhances the electrophilicity of the alkene, facilitating this initial step. The reaction proceeds through an asynchronous cycloaddition mechanism where carbon-carbon bond formation precedes phosphorus-oxygen bond formation [6] [11].
Computational studies using density functional theory have revealed that the oxaphosphetane formation follows a two-stage one-step mechanism [9]. The first stage involves carbon-carbon bond formation at a distance of approximately 2.02 Å, while the second stage encompasses phosphorus-oxygen bond formation at 2.06 Å. This mechanistic pathway contrasts with the traditional [2+2] cycloaddition description and provides deeper insight into the stereochemical outcome.
The stereoselectivity of oxaphosphetane formation is influenced by several factors. The steric bulk of the bromine atom tends to favor approach of the ylide from the less hindered face of the alkene [6] [12]. Additionally, the electron-withdrawing nature of both halogen substituents creates a polarized system that directs the nucleophilic attack. The resulting oxaphosphetanes exhibit erythro configuration predominantly, with the oxygen atom occupying the apical position in the trigonal bipyramidal phosphorus geometry [6].
Experimental evidence suggests that the diastereomeric ratio of oxaphosphetanes ranges from 7:1 to 15:1, depending on the reaction conditions and the nature of the phosphorus ylide [6]. The stereoselectivity can be enhanced by conducting reactions at lower temperatures and using sterically demanding phosphine ligands.
Kinetic differentiation plays a crucial role in determining the stereochemical outcomes of reactions involving 2-Bromo-3-fluoroprop-1-ene [13] [14] [15]. The concept of kinetic versus thermodynamic control becomes particularly relevant when considering the formation of different stereoisomers under varying reaction conditions.
Under kinetic control, the product distribution reflects the relative rates of formation of different stereoisomers rather than their thermodynamic stabilities [16] [17]. For 2-Bromo-3-fluoroprop-1-ene, kinetic control typically favors the formation of the (Zwitterionic)-isomer in certain reactions due to lower activation barriers, despite this isomer being thermodynamically less stable [14].
The activation barriers for stereoisomer formation differ significantly. Computational studies indicate that the transition state leading to the (Zwitterionic)-product is approximately 2-3 kcal/mol lower in energy than that leading to the (Electronic)-product in certain nucleophilic addition reactions [15]. This difference arises from stereoelectronic effects that stabilize the kinetic transition state through favorable orbital interactions.
Temperature effects dramatically influence the kinetic differentiation. At low temperatures (below 0°C), kinetic control predominates, leading to higher selectivity for the kinetically favored product [18]. As temperature increases, the system begins to approach thermodynamic equilibrium, and the more stable (Electronic)-isomer becomes predominant. This temperature-dependent selectivity has been quantified using the Eyring equation, revealing entropy-enthalpy compensation effects.
The dynamic kinetic asymmetric transformation (DyKAT) concept applies to systems where rapid equilibration between stereoisomers occurs during the reaction [15]. In such cases, the catalyst can differentiate between the equilibrating species, leading to high stereoselectivity even when the starting material is racemic or exists as a mixture of stereoisomers.
The choice of solvent profoundly influences the stereochemical outcome of reactions involving 2-Bromo-3-fluoroprop-1-ene [19] [20] [21]. Polar solvents stabilize charged or dipolar intermediates and transition states, while nonpolar solvents favor neutral, less solvated species.
In polar protic solvents such as water and methanol, the stereoselectivity shifts toward pathways that involve ionic intermediates [19] [22]. These solvents effectively stabilize carbocationic species through solvation, favoring SN1-type mechanisms over SN2 pathways. The high dielectric constant of polar protic solvents (ε = 78.4 for water) provides substantial stabilization for charged intermediates, leading to different stereochemical outcomes compared to nonpolar media [20].
Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) exhibit different behavior [23] [24]. These solvents preferentially solvate cations while leaving anions relatively unsolvated, thereby enhancing nucleophilicity and favoring SN2-type mechanisms. The stereochemical implications include higher inversion stereoselectivity and preference for kinetic over thermodynamic products [25].
Nonpolar solvents such as hexane and toluene minimize solvation effects, allowing intrinsic stereoelectronic preferences to dominate [19] [26]. In these media, the stereoselectivity is primarily determined by steric factors and orbital interactions rather than solvation energies. The low dielectric constants (ε ≈ 2) of nonpolar solvents provide minimal stabilization for charged species, favoring concerted mechanisms.
Table 2: Solvent Effects on Stereoselectivity
| Solvent Type | Example | Dielectric Constant | Effect on Stereoselectivity | Preferred Mechanism |
|---|---|---|---|---|
| Polar Protic | Water, Methanol | 78.4 (water) | Stabilizes ionic intermediates | SN1/E1 pathways |
| Polar Aprotic | DMSO, DMF | 46.7 (DMSO) | Solvates cations, not anions | SN2/E2 pathways |
| Nonpolar | Hexane, Toluene | 2.0 (hexane) | Minimal solvation effects | Concerted mechanisms |
| Polar Protic | Ethanol, Isopropanol | 24.5 (ethanol) | Moderate ionic stabilization | Mixed pathways |
| Polar Aprotic | Acetonitrile, Acetone | 37.5 (acetonitrile) | Favors kinetic control | Kinetic control |
| Nonpolar | Dichloromethane, Chloroform | 8.9 (DCM) | Intermediate solvation | Solvent-dependent |
The dipole moment of solvents serves as a crucial parameter in determining intermediate stability and subsequent stereochemical outcomes [27] [28]. The dipole moment reflects the polarity of solvent molecules and their ability to interact with charged or polar species through dipole-dipole interactions.
High dipole moment solvents (μ > 3.0 D) such as water (μ = 1.85 D) and acetonitrile (μ = 3.92 D) provide substantial stabilization for polar intermediates [27]. This stabilization occurs through favorable dipole-dipole interactions between the solvent molecules and the developing charges in transition states. The magnitude of this stabilization depends on the charge transfer occurring in the intermediate species.
For 2-Bromo-3-fluoroprop-1-ene reactions, the dipole moment considerations become particularly important when polar intermediates are involved. The electron-withdrawing effects of both bromine and fluorine create partially charged carbon centers that interact strongly with dipolar solvents [27]. The solvation energy increases with the square of the dipole moment, leading to preferential stabilization of more polar intermediates.
Intermediate dipole moment solvents (μ = 1.0-3.0 D) such as dichloromethane (μ = 1.60 D) provide moderate stabilization effects. These solvents can accommodate both polar and nonpolar intermediates, leading to intermediate selectivity patterns [28]. The balance between dipole-dipole interactions and van der Waals forces determines the overall solvation behavior.
Low dipole moment solvents (μ < 1.0 D) including hexane (μ = 0.08 D) and toluene (μ = 0.36 D) offer minimal stabilization for polar intermediates [27]. In these media, the stereochemical outcome is primarily determined by intrinsic molecular properties rather than solvation effects. The lack of significant dipole-dipole interactions allows stereoelectronic effects to dominate the reaction pathway.
Stereoelectronic effects represent the fundamental electronic interactions that govern the stereochemical course of reactions involving 2-Bromo-3-fluoroprop-1-ene [37] [38] [39]. These effects arise from the optimal overlap between molecular orbitals and determine the preferred geometries and reaction pathways.
The anomeric effect plays a crucial role in systems where heteroatoms are involved [38] [39]. In 2-Bromo-3-fluoroprop-1-ene, the electron-withdrawing nature of the halogen substituents creates conditions where stereoelectronic stabilization can occur through hyperconjugation. The interaction between σ-bonding orbitals and adjacent σ* antibonding orbitals provides stabilization that influences conformational preferences.
Orbital interactions between the π-system of the alkene and the σ*-orbitals of the carbon-halogen bonds create additional stereoelectronic effects [37] [40]. These interactions can stabilize certain conformations and reaction pathways while destabilizing others. The magnitude of these effects depends on the energy gap between the interacting orbitals and their spatial overlap.
Hyperconjugation between the alkene π-system and the C-H σ-bonds provides additional stabilization [39]. The electron-withdrawing halogens reduce the electron density in the π-system, enhancing its ability to accept electron density from adjacent σ-bonds. This effect influences both the conformational preferences and the reactivity patterns of the molecule.
Kinetic anomeric effects become important in reactions where stereoelectronic stabilization of transition states occurs [39]. The optimal alignment of orbitals in the transition state can provide significant stabilization, leading to preferential formation of products that maintain favorable stereoelectronic interactions. This effect is particularly pronounced in reactions involving nucleophilic attack on the alkene or adjacent carbons.
The stereoelectronic control of reaction pathways can be understood through transition state analysis [40]. Computational studies reveal that transition states with optimal orbital overlap are significantly lower in energy than those with poor orbital alignment. This energy difference translates into high stereoselectivity, with selectivity ratios often exceeding 20:1 under optimal conditions.
Electronic effects of the halogen substituents extend beyond simple inductive withdrawal [37]. The bromine and fluorine atoms possess lone pair electrons that can participate in orbital interactions, leading to complex stereoelectronic effects. These interactions can either stabilize or destabilize certain conformations and reaction pathways, depending on the specific geometric arrangements.